6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one - 1154549-27-5

6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one

Catalog Number: EVT-1674220
CAS Number: 1154549-27-5
Molecular Formula: C13H14N2O
Molecular Weight: 214.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) are a class of heterocyclic compounds with a wide range of pharmacological activities. They are characterized by a pyrimidine ring partially saturated at the 3,4 positions, often carrying various substituents that can significantly influence their biological properties. These compounds have garnered significant attention in medicinal chemistry due to their potential applications as anticancer, antibacterial, antifungal, and antihypertensive agents. [, , ]

Synthesis Analysis

The synthesis of 6-ethyl-4-aryl-5-methoxycarbonyl-3,4-dihydropyrimidin-2(1H)-ones and similar DHPMs is frequently achieved using the Biginelli reaction. This one-pot, three-component condensation reaction involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea) in the presence of an acid catalyst. [, , , , , , , , , ]

  • Catalyst Exploration: Various Lewis and Brønsted acids, such as ferric chloride hexahydrate, bismuth(III) triflate, 4-sulfobenzoic acid, H4SiW12O40/SiO2, and H3PW12O40/SiO2 have been investigated to improve reaction yields and shorten reaction times. [, , , , , , , , ]
  • Solvent Systems: Reactions have been conducted under solvent-free conditions, as well as utilizing solvents like ethanol, methanol, and DMF. [, , , , , , , ]
  • Microwave Assistance: Employing microwave irradiation has been shown to considerably accelerate the reaction rate and enhance product yields in Biginelli condensations. [, , , ]
  • Ultrasound Irradiation: The use of ultrasound has been shown to promote the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. []
Molecular Structure Analysis

Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to determine the precise spatial arrangement of atoms within these molecules, providing insights into their structure-activity relationships. [, , , ]

Chemical Reactions Analysis
  • N-alkylation: Introducing alkyl groups to the nitrogen atoms of the dihydropyrimidine ring can alter their pharmacological profile. This reaction is often carried out using alkyl halides in the presence of a base. []
  • Thionation: The carbonyl group at the 2-position of the dihydropyrimidine ring can be converted to a thiocarbonyl group using Lawesson's reagent or phosphorus pentasulfide. This modification can impact their biological activity and is often employed to develop new derivatives with enhanced properties. []
Mechanism of Action

One example is the calcium channel blocking activity observed in some DHPM derivatives, such as the 6-ethyl-4-aryl-5-methoxycarbonyl-3,4-dihydropyrimidin-2(1H)-one analogues. These compounds have been shown to bind to L-type calcium channels, inhibiting calcium influx into cells and leading to vasodilation. This mechanism of action makes them potential candidates for treating hypertension. []

Applications
  • Anticancer Activity: Several DHPM derivatives have shown promising anticancer activity against various cancer cell lines, including A549 (lung cancer) and Hep G2 (liver cancer). [, , ] These compounds have demonstrated the ability to inhibit key enzymes involved in cancer cell growth and proliferation, such as EGFR and thymidylate synthase. [, , ]
  • Antimicrobial Activity: DHPMs exhibit promising antibacterial and antifungal activities against a range of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. [, , , , , ] The broad spectrum of activity of these compounds makes them attractive candidates for the development of new antimicrobial agents.
  • Antihypertensive Activity: As mentioned earlier, certain DHPMs, like the 6-ethyl-4-aryl-5-methoxycarbonyl-3,4-dihydropyrimidin-2(1H)-one derivatives, have been identified as calcium channel blockers, suggesting their potential as antihypertensive agents. []

Ethyl 4-(4′-Heptanoyloxyphenyl)-6-methyl-3,4-dihydropyrimidin-2-one-5-carboxylate

Compound Description: This novel dihydropyrimidinone was investigated for its effect on monocrotaline (MCT)-induced pulmonary arterial hypertension (PAH) in rats. The study found that this compound significantly improved survival rates, prevented the remodeling of pulmonary vasculature and parenchyma, and ultimately ameliorated PAH pathogenesis. []

Relevance: Both this compound and 6-Ethyl-2-(4-Methylphenyl)-3,4-dihydropyrimidin-4-one belong to the 3,4-dihydropyrimidin-2(1H)-one class of compounds. They share a core dihydropyrimidine ring structure with an ethyl ester substituent at the 5-position. The difference lies in the substituent at the 4-position. []

5-Acetyl-4-(3-methoxyphenyl)-6-methyl-1-phenyl-3,4-dihydropyrimidin-2(1H)-one

Compound Description: This compound was studied for its potential as a corrosion inhibitor for mild steel in acidic environments. Experimental results, including electrochemical and surface analysis, demonstrated its effectiveness in inhibiting corrosion. []

Relevance: This compound shares the core 3,4-dihydropyrimidin-2(1H)-one structure with 6-Ethyl-2-(4-Methylphenyl)-3,4-dihydropyrimidin-4-one. The structural differences lie in the substituents at the 1, 4, 5, and 6 positions. []

5-Acetyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

Compound Description: This N-methylated Biginelli compound was subjected to LiAlH4 reduction, resulting in the formation of several products, including (Z)-5-ethylidene-1-methyl-6-methylene-4-phenyltetrahydropyrimidin-2(1H)-one as the major product. [, ]

Relevance: This compound shares the core 3,4-dihydropyrimidin-2(1H)-one structure with 6-Ethyl-2-(4-Methylphenyl)-3,4-dihydropyrimidin-4-one. The structural differences involve the substituents at the 1 and 6 positions and the presence of an acetyl group at the 5-position instead of an ethyl substituent at the 6-position. [, ]

Ethyl 4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates

Compound Description: This series of compounds, synthesized using a silica-supported bismuth(III) triflate catalyst, exhibited potent in vitro DPPH free radical scavenging antioxidant activity. Molecular docking and ADMET studies further supported their antioxidant potential and suggested their potential as neuroprotective agents. []

Relevance: This series of compounds share the core 3,4-dihydropyrimidin-2(1H)-one structure with 6-Ethyl-2-(4-Methylphenyl)-3,4-dihydropyrimidin-4-one, both having an ethyl ester substituent at the 5-position and a methyl substituent at the 6-position. The key difference lies in the presence of various aryl substituents at the 4-position and the possibility of a thione group (S) instead of an oxygen atom (O) at the 2-position. []

6-Ethyl-4-aryl-5-methoxycarbonyl-3,4-dihydropyrimidin-2(1H)-ones

Compound Description: Synthesized via the Biginelli reaction, these compounds demonstrated calcium channel blocker activities. Notably, compound 2 within this series exhibited greater efficacy at a concentration of 10−5 mol/L compared to nicardipine. []

Relevance: These compounds are structurally similar to 6-Ethyl-2-(4-Methylphenyl)-3,4-dihydropyrimidin-4-one, sharing the core dihydropyrimidine structure with an ethyl group at the 6-position. Variations arise from the presence of different aryl groups at the 4-position and a methoxycarbonyl group at the 5-position instead of a carbonyl group. []

4-Aryl-3,4-dihydropyrimidin-2(1H)-one alkoxycarbonyl esters

Compound Description: This group of compounds, some showing potent activity as A2B adenosine receptor antagonists, underwent enantiomeric separation using HPLC with a teicoplanin aglycone-based chiral stationary phase. []

Relevance: This series shares the 3,4-dihydropyrimidin-2(1H)-one core structure with 6-Ethyl-2-(4-Methylphenyl)-3,4-dihydropyrimidin-4-one. The key difference lies in the diverse range of alkoxycarbonyl esters and aryl groups present at the 4-position. []

5-Alkoxycarbonyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-one derivatives

Compound Description: These derivatives were synthesized utilizing a recyclable iron oxide/hydroxyapatite nanocomposite catalyst via a one-pot, eco-friendly method. []

Relevance: These derivatives share the 3,4-dihydropyrimidin-2(1H)-one core structure with 6-Ethyl-2-(4-Methylphenyl)-3,4-dihydropyrimidin-4-one, both having a methyl substituent at the 6-position. The differences arise from the presence of various alkoxycarbonyl groups at the 5-position and various aryl groups at the 4-position, compared to the ethyl group at the 6-position and the 4-methylphenyl substituent in the target compound. []

4,4-Disubstituted 3,4-Dihydropyrimidin-2(1H)-ones and -thiones

Compound Description: This class of compounds was efficiently synthesized, representing the products of a Biginelli-type reaction using urea or thiourea, a ketone, and a 1,3-dicarbonyl compound. These compounds, particularly the 2-thioxo derivatives, exhibited significant antiproliferative effects on the human promyelocytic leukemia cell line HL-60. []

Relevance: These compounds share the 3,4-dihydropyrimidin-2(1H)-one core with 6-Ethyl-2-(4-Methylphenyl)-3,4-dihydropyrimidin-4-one, though they have distinct disubstitutions at the 4-position. The study emphasizes the significance of the 2-thioxo group and the length of the 4-position substituents for biological activity. []

3,4-Dihydropyrimidin-2(1H)-one-phosphonates

Compound Description: This novel class of compounds was synthesized using a microwave-assisted Biginelli reaction involving β-ketophosphonates, aromatic or aliphatic aldehydes, and urea derivatives. The research highlighted the advantages of this method in achieving efficient and rapid synthesis. []

Relevance: This series shares the 3,4-dihydropyrimidin-2(1H)-one core structure with 6-Ethyl-2-(4-Methylphenyl)-3,4-dihydropyrimidin-4-one. The distinction lies in the incorporation of a phosphonate group at the 5-position, showcasing a variation in the substituent at this position. []

4-(4-Hydroxy-3-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one

Compound Description: This compound was synthesized in a single-step multicomponent reaction using naturally abundant vanillin as the starting material, demonstrating the potential of this approach for synthesizing biologically important chemical structures. []

Relevance: This compound shares the 3,4-dihydropyrimidin-2(1H)-one core structure with 6-Ethyl-2-(4-Methylphenyl)-3,4-dihydropyrimidin-4-one, with a methyl group at the 6-position. The key difference lies in the 4-(4-hydroxy-3-methoxyphenyl) substituent compared to the 2-(4-methylphenyl) substituent in the target compound, highlighting the structural diversity achievable through variations at these positions. []

Properties

CAS Number

1154549-27-5

Product Name

6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one

IUPAC Name

4-ethyl-2-(4-methylphenyl)-1H-pyrimidin-6-one

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

InChI

InChI=1S/C13H14N2O/c1-3-11-8-12(16)15-13(14-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,14,15,16)

InChI Key

UJVYVDKNXJYARD-UHFFFAOYSA-N

SMILES

CCC1=CC(=O)NC(=N1)C2=CC=C(C=C2)C

Canonical SMILES

CCC1=CC(=O)NC(=N1)C2=CC=C(C=C2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.